N-[2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
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Overview
Description
N-[2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an acetyl and fluorophenyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Acetyl and Fluorophenyl Groups: The piperazine ring is then functionalized with acetyl and fluorophenyl groups through nucleophilic substitution reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the functionalized piperazine with N-methylprop-2-enamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide: Lacks the fluorine atom, which may affect its reactivity and binding affinity.
N-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide: Lacks the acetyl group, potentially altering its chemical properties and biological activity.
Uniqueness
N-[2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is unique due to the presence of both acetyl and fluorophenyl groups on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-4-17(24)20(3)12-18(25)22-9-7-21(8-10-22)16-6-5-14(13(2)23)11-15(16)19/h4-6,11H,1,7-10,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPVNHUOMRZOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CN(C)C(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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